molecular formula C26H26N4O3S3 B12197309 (5Z)-5-({3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12197309
M. Wt: 538.7 g/mol
InChI Key: XMEICTUTYZKZAH-QJOMJCCJSA-N
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Description

The compound (5Z)-5-({3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole ring, and an azepane sulfonyl group, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the thiazolidinone and pyrazole intermediates with the azepane sulfonyl group under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

The uniqueness of (5Z)-5-({3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone ring, a pyrazole ring, and an azepane sulfonyl group. This combination provides a distinct set of chemical and biological properties that are not found in similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C26H26N4O3S3

Molecular Weight

538.7 g/mol

IUPAC Name

(5Z)-5-[[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O3S3/c1-28-25(31)23(35-26(28)34)17-20-18-30(21-11-5-4-6-12-21)27-24(20)19-10-9-13-22(16-19)36(32,33)29-14-7-2-3-8-15-29/h4-6,9-13,16-18H,2-3,7-8,14-15H2,1H3/b23-17-

InChI Key

XMEICTUTYZKZAH-QJOMJCCJSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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